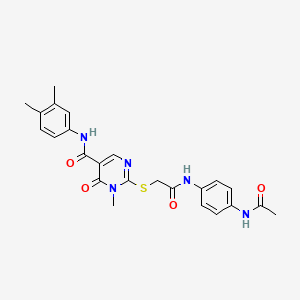

2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-N-(3,4-dimethylphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4S/c1-14-5-6-19(11-15(14)2)28-22(32)20-12-25-24(29(4)23(20)33)34-13-21(31)27-18-9-7-17(8-10-18)26-16(3)30/h5-12H,13H2,1-4H3,(H,26,30)(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKILYVNQPAJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structure features a pyrimidine core, various functional groups, and a unique thioether linkage that may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.48 g/mol |

| Functional Groups | Thioether, Amide |

| Core Structure | Pyrimidine |

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor . The presence of specific functional groups allows for interactions with various enzymes, potentially modulating their activity. While specific targets are yet to be identified, the compound's structural features indicate a promising profile for further exploration in enzyme inhibition studies .

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, thiazole and pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines . The compound's ability to form hydrogen bonds and hydrophobic interactions may facilitate its binding to cancer-related targets, enhancing its therapeutic efficacy.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of related compounds demonstrated that modifications in the phenyl ring significantly influenced activity. For example, compounds with electron-withdrawing groups exhibited higher cytotoxicity against A549 human lung adenocarcinoma cells . Given the structural similarities, it is plausible that our compound could exhibit comparable effects.

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in tumor progression or survival.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The potential to trigger apoptosis pathways is another area of interest based on structural analogs.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

- Substituent Effects : Electron-withdrawing groups on aromatic rings enhance cytotoxicity.

- Functional Group Variability : Variations in the thioether and amide functionalities can significantly alter biological activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole ring | High anticancer activity |

| Compound B | Pyrimidine core | Moderate enzyme inhibition |

| Compound C | Aromatic substitutions | Variable cytotoxicity |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of structurally analogous pyrimidinecarboxamide derivatives typically involves multi-step reactions, including thioether formation, amide coupling, and cyclization. Key steps include:

- Thioether linkage : Reacting a chlorinated pyrimidinone intermediate with a thiol-containing precursor under basic conditions (e.g., DIPEA in DMF) .

- Amide coupling : Using activating agents like HATU or HBTU with tertiary amines (e.g., NMM) to ensure efficient bond formation .

- Purification : Employing reverse-phase HPLC or column chromatography to achieve >95% purity, with monitoring via TLC and NMR . Yield optimization requires precise temperature control (e.g., 0–5°C for sensitive steps) and inert atmospheres to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Standard characterization methods include:

- 1H/13C NMR : To confirm substituent positions and detect impurities (e.g., unreacted acetamide groups or residual solvents) .

- HRMS : For accurate molecular weight verification, especially to distinguish between isobaric species .

- FT-IR : To identify functional groups (e.g., C=O stretches at ~1680 cm⁻¹ for the carboxamide moiety) .

Q. What are the primary challenges in solubility and formulation for in vitro assays?

This compound’s hydrophobicity (due to aromatic and methyl groups) necessitates the use of co-solvents like DMSO or cyclodextrin-based solubilization.

- DMSO stock solutions : Prepare at 10–20 mM, followed by dilution in assay buffers (final DMSO ≤1%) to avoid cellular toxicity .

- Dynamic light scattering (DLS) : To assess aggregation in aqueous media, which may confound bioactivity results .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or proteases)?

- Docking studies : Use software like AutoDock Vina to model binding to active sites (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding between the acetamide group and conserved residues (e.g., Lys or Asp) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .

- Pharmacophore mapping : Highlight the dihydropyrimidine core and thioether linker as essential for activity .

Q. What experimental strategies resolve contradictory bioactivity data across cell lines or assays?

Discrepancies may arise from off-target effects or assay-specific conditions. Mitigation approaches include:

- Dose-response curves : Test across a broad concentration range (nM to μM) to identify window-specific effects .

- Counter-screening : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Metabolic stability assays : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out artifactually reduced activity .

Q. How can researchers design SAR studies to optimize this compound’s potency and selectivity?

Structure-activity relationship (SAR) strategies involve:

- Core modifications : Replace the dihydropyrimidine ring with triazines or quinazolines to alter electronic properties .

- Substituent variation : Test halogen (Cl, F) or methoxy groups at the 3,4-dimethylphenyl moiety to enhance hydrophobic interactions .

- Prodrug approaches : Introduce ester or phosphate groups to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

3D spheroids often show reduced sensitivity due to limited drug penetration. Validate using:

- Multicellular tumor spheroids (MCTS) : Compare IC50 values with 2D monolayers .

- Hypoxia markers : Assess if the compound’s efficacy is oxygen-dependent (e.g., via HIF-1α staining) .

Q. What analytical methods distinguish between true target inhibition and nonspecific redox cycling in enzymatic assays?

- NBT/PMS coupling : Detect superoxide generation in the absence of the enzymatic target .

- EPR spectroscopy : Identify free radical intermediates generated by the compound .

Methodological Resources

- Synthetic protocols : Refer to thieno[3,2-d]pyrimidine derivatization methods for analogous scaffolds .

- Bioactivity validation : Follow NIH/NCBI PubChem bioassay guidelines for reproducibility .

- Computational tools : Use ICReDD’s reaction path search algorithms for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.